Doxycycline monohydrate
Doxycycline monohydrate
Doxycycline monohydrate is the monohydrate form of doxycycline. A semi-synthetic tetracycline antibiotic, it is used to inhibit bacterial protein synthesis and treat non-gonococcal urethritis and cervicitis, exacerbations of bronchitis in patients with chronic obstructive pulmonary disease (COPD), and adult periodontitis. It has a role as an antibacterial drug. It contains a doxycycline.
Doxycycline is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain infections. In addition, doxycycline is FDA-approved for the prevention of malaria due to Plasmodium falciparum.
Many of the infections for which doxycycline is FDA-approved can be opportunistic infections (OIs) of HIV.
Doxycycline is a Tetracycline-class Drug. The chemical classification of doxycycline is Tetracyclines.
Doxycycline is a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. Doxycycline binds to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity.
Doxycycline Monohydrate (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
A synthetic tetracycline derivative with similar antimicrobial activity.
Doxycycline is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain infections. In addition, doxycycline is FDA-approved for the prevention of malaria due to Plasmodium falciparum.
Many of the infections for which doxycycline is FDA-approved can be opportunistic infections (OIs) of HIV.
Doxycycline is a Tetracycline-class Drug. The chemical classification of doxycycline is Tetracyclines.
Doxycycline is a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. Doxycycline binds to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity.
Doxycycline Monohydrate (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
A synthetic tetracycline derivative with similar antimicrobial activity.
Brand Name:
Vulcanchem
CAS No.:
17086-28-1
VCID:
VC0526570
InChI:
InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7-,10+,14+,15-,17-,22-;/m0./s1
SMILES:
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O
Molecular Formula:
C22H26N2O9
Molecular Weight:
462.4 g/mol
Doxycycline monohydrate
CAS No.: 17086-28-1
Inhibitors
VCID: VC0526570
Molecular Formula: C22H26N2O9
Molecular Weight: 462.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Doxycycline monohydrate is the monohydrate form of doxycycline. A semi-synthetic tetracycline antibiotic, it is used to inhibit bacterial protein synthesis and treat non-gonococcal urethritis and cervicitis, exacerbations of bronchitis in patients with chronic obstructive pulmonary disease (COPD), and adult periodontitis. It has a role as an antibacterial drug. It contains a doxycycline. Doxycycline is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain infections. In addition, doxycycline is FDA-approved for the prevention of malaria due to Plasmodium falciparum. Many of the infections for which doxycycline is FDA-approved can be opportunistic infections (OIs) of HIV. Doxycycline is a Tetracycline-class Drug. The chemical classification of doxycycline is Tetracyclines. Doxycycline is a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. Doxycycline binds to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity. Doxycycline Monohydrate (internal use) can cause developmental toxicity according to state or federal government labeling requirements. A synthetic tetracycline derivative with similar antimicrobial activity. |
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CAS No. | 17086-28-1 |
Product Name | Doxycycline monohydrate |
Molecular Formula | C22H26N2O9 |
Molecular Weight | 462.4 g/mol |
IUPAC Name | (4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate |
Standard InChI | InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7-,10+,14+,15-,17-,22-;/m0./s1 |
Standard InChIKey | FZKWRPSUNUOXKJ-CVHRZJFOSA-N |
Isomeric SMILES | C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O |
SMILES | CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O |
Canonical SMILES | CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 564-25-0 (Parent) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Adoxa, Doxycycline, Doxycycline monohydrate, GS-3065, Monodox, Oracea, Vibramycin |
Reference | 1: Miladi I, Vivier M, Dauplat MM, Chatard M, Besse S, Vidal A, Chassain K, Jean B, Forestier C, Chezal JM, Rédini F, Degoul F, Miot-Noirault E. Doxycycline and its quaternary ammonium derivative for adjuvant therapies of chondrosarcoma. Cancer Chemother Pharmacol. 2017 Sep;80(3):517-526. doi: 10.1007/s00280-017-3377-7. Epub 2017 Jul 13. PubMed PMID: 28707014. 2: Redelsperger IM, Taldone T, Riedel ER, Lepherd ML, Lipman NS, Wolf FR. Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems. J Am Assoc Lab Anim Sci. 2016;55(4):467-74. PubMed PMID: 27423155; PubMed Central PMCID: PMC4943619. 3: Luo D, Gould DJ, Sukhorukov GB. Local and Sustained Activity of Doxycycline Delivered with Layer-by-Layer Microcapsules. Biomacromolecules. 2016 Apr 11;17(4):1466-76. doi: 10.1021/acs.biomac.6b00070. Epub 2016 Mar 21. PubMed PMID: 26967921. |
PubChem Compound | 54684461 |
Last Modified | Aug 15 2023 |
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